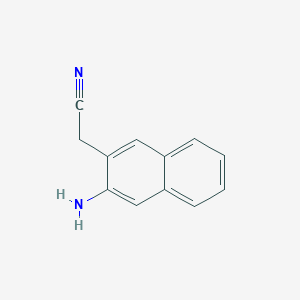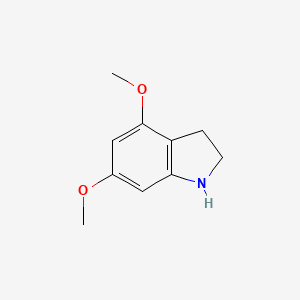
4,6-Dimethoxyindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxyindoline is an organic compound with the molecular formula C10H11NO2 It belongs to the indoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxyindoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,6-dimethoxyaniline with ethyl glyoxylate, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the indoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4,6-Dimethoxyindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of this compound derivatives.
Substitution: The methoxy groups at positions 4 and 6 make the compound susceptible to electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: this compound-2,3-dione.
Reduction: Various this compound derivatives.
Substitution: Halogenated or nitrated this compound compounds.
科学的研究の応用
4,6-Dimethoxyindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dimethoxyindoline involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
4,6-Dimethoxyindole: Similar structure but with different reactivity due to the absence of the indoline ring.
5,6-Dimethoxyindoline: Similar structure with methoxy groups at different positions, leading to different chemical properties.
4,6-Dimethoxyindoline-2,3-dione: An oxidized form of this compound with distinct chemical properties.
Uniqueness: this compound is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and potential applications. The presence of the indoline ring also distinguishes it from other similar compounds, providing unique opportunities for its use in various fields of research and industry.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4,6-dimethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h5-6,11H,3-4H2,1-2H3 |
InChIキー |
YGIMZVANDAKRRB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCN2)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



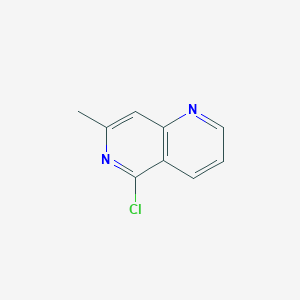
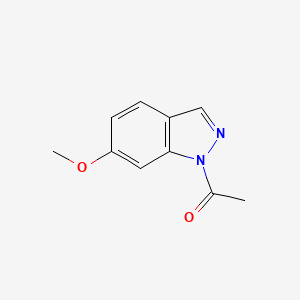
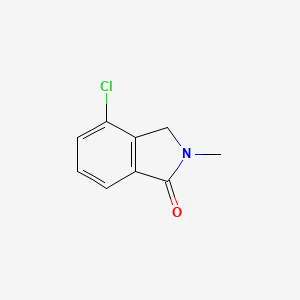
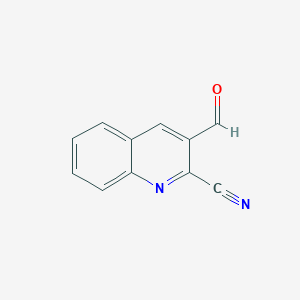
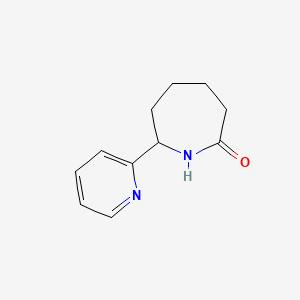
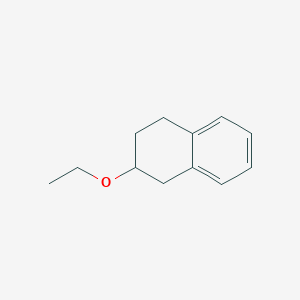
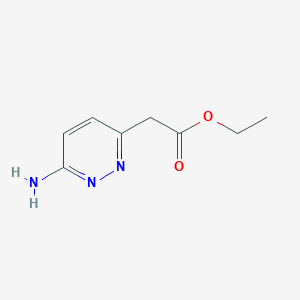
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
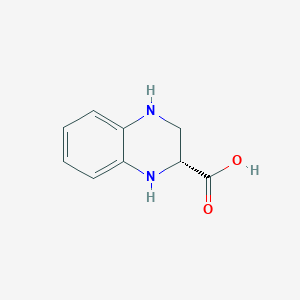
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
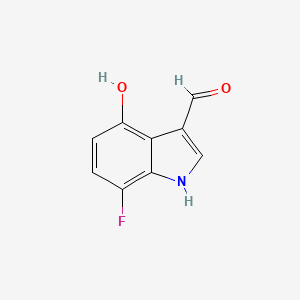
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
